(S)-2-Amino-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

Description

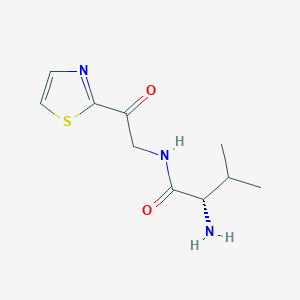

(S)-2-Amino-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide is a chiral primary amine derivative featuring a butyramide backbone substituted with a thiazole ring at the ethyl group of the amide nitrogen.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-6(2)8(11)9(15)13-5-7(14)10-12-3-4-16-10/h3-4,6,8H,5,11H2,1-2H3,(H,13,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGZLQWUPNIZIO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and developmental statuses of (S)-2-Amino-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide with analogous compounds:

Key Observations:

- Thiazole vs. Morpholine : The thiazole ring in the target compound introduces sulfur-based electronegativity and aromaticity, which may influence binding to sulfur-interacting biological targets. In contrast, LM11A-31’s morpholine group enhances water solubility due to its oxygen atom, a critical factor in its progression to clinical trials .

- Amide Backbone : All compounds share a butyramide/pentanamide core, but substituents on the amide nitrogen dictate pharmacological profiles. For example, para-methoxybutyryl fentanyl’s piperidine and aryl groups confer opioid activity, whereas the target compound’s thiazole moiety suggests divergent targets .

Research and Development Context

The discontinuation of this compound contrasts with the clinical advancement of LM11A-31, underscoring the importance of substituent optimization in drug design. While thiazole derivatives offer unique electronic properties, their metabolic instability or poor target engagement may hinder development. Conversely, morpholine-based analogs benefit from improved solubility and established safety profiles, enabling clinical translation .

Q & A

Q. How can response surface methodology (RSM) optimize reaction conditions for scalable synthesis?

- Methodology : Use software like Design Expert to design a central composite design (CCD) varying parameters (temperature, solvent ratio, catalyst loading). Analyze yield and purity responses to identify optimal conditions. Contour plots and ANOVA validate model significance .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., pH, buffer composition) via systematic review.

- Structural Validation : Re-examine compound purity (HPLC, XRD) to rule out batch variability.

- Target Selectivity Profiling : Use kinase/GPCR panels (e.g., Eurofins) to confirm off-target effects.

Q. What computational approaches predict the compound’s pharmacokinetics and binding modes?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity to targets (e.g., EGFR kinase).

- ADMET Prediction : SwissADME or pkCSM to estimate solubility, bioavailability, and toxicity.

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

Q. How to design enantioselective catalytic routes for large-scale production?

- Methodology :

- Asymmetric Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for key steps.

- Continuous Flow Chemistry : Optimize residence time and temperature for improved enantiomeric excess (ee).

Data Contradiction & Validation

Q. Discrepancies in reported IC values for kinase inhibition: How to troubleshoot?

- Methodology :

- Assay Standardization : Use reference inhibitors (e.g., staurosporine) as internal controls.

- Kinetic Analysis : Perform time-dependent IC measurements to account for slow-binding inhibition.

- Orthogonal Assays : Validate via SPR (surface plasmon resonance) for direct binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.